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molecular formula C13H16ClN3O3 B8515660 3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide

3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide

Cat. No. B8515660
M. Wt: 297.74 g/mol
InChI Key: ONDIKXHFJUEIAW-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide (Intermediate 56; 1.8 g, 6 mmol) hydrogenated over 2 hours with agitation at 298K and pressure of 5 bar using a 5% Pt/C catalyst and EtOH (50 mL) solvent. The catalyst was filtered and the filtrate concentrated to give a yellow crystalline solid which was dissolved in DCM and purified by column chromatography (5% MeOH/DCM) to give the title compound as a pale yellow crystalline solid (1.62 g, 100%)
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
298K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[N+:18]([O-])=O)[C:5]([NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1)=[O:6].CCO>[Pt].C(Cl)Cl>[NH2:18][C:17]1[CH:16]=[CH:15][C:4]([C:5]([NH:7][CH:8]2[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]2)=[O:6])=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NC2CCN(CC2)C)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)NC2CCN(CC2)C)C=CC1[N+](=O)[O-]
Name
298K
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow crystalline solid which
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (5% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NC2CCN(CC2)C)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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